molecular formula C11H10N2O2S B13503292 Methyl 5-amino-2-phenylthiazole-4-carboxylate

Methyl 5-amino-2-phenylthiazole-4-carboxylate

Cat. No.: B13503292
M. Wt: 234.28 g/mol
InChI Key: CJJCJSBPPRLPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-phenylthiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical products. This compound is characterized by its thiazole ring, which contains both sulfur and nitrogen atoms, and a phenyl group attached to the second carbon of the ring. The presence of an amino group at the fifth position and a carboxylate ester group at the fourth position further defines its chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-phenylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromoacetophenone with thiourea to form 2-phenylthiazole. This intermediate is then subjected to further reactions to introduce the amino and carboxylate groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-phenylthiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Nitro derivatives of the thiazole ring.

    Reduction: Alcohol derivatives of the carboxylate group.

    Substitution: Halogenated or nitro-substituted phenyl thiazoles.

Scientific Research Applications

Methyl 5-amino-2-phenylthiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activities, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-phenylthiazole-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to its ability to interfere with DNA replication or repair mechanisms in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-phenylthiazole-5-carboxylate
  • 2-Phenylthiazole
  • 5-Amino-2-phenylthiazole

Uniqueness

Methyl 5-amino-2-phenylthiazole-4-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a carboxylate ester group on the thiazole ring allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

methyl 5-amino-2-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)8-9(12)16-10(13-8)7-5-3-2-4-6-7/h2-6H,12H2,1H3

InChI Key

CJJCJSBPPRLPKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.